Fmoc-Asp-OAll (N-α-Fmoc-L-aspartic acid α-allyl ester, CAS 144120-53-6) is a highly specialized, orthogonally protected amino acid building block procured primarily for the solid-phase peptide synthesis (SPPS) of head-to-tail cyclic peptides, branched architectures, and C-terminal modified derivatives . By featuring an allyl-protected α-carboxyl group and a free β-carboxyl side chain, this compound enables direct side-chain anchoring to standard solid supports (such as Rink Amide or Wang resins). This inverse anchoring strategy allows the peptide backbone to be elongated normally, followed by selective palladium-catalyzed deprotection of the α-carboxyl group for on-resin macrocyclization or functionalization, bypassing the severe limitations of traditional solution-phase cyclization [1].
Substituting Fmoc-Asp-OAll with its widely available isomer, Fmoc-Asp(OAll)-OH (the β-allyl ester), fundamentally alters the peptide topology, forcing side-chain-to-side-chain lactamization rather than the intended head-to-tail macrocyclization [1]. Furthermore, replacing the α-allyl ester with acid-labile alternatives like Fmoc-Asp-ODmb or Fmoc-Asp-OtBu compromises orthogonal deprotection strategies. Because ODmb and tBu groups require dilute to concentrated trifluoroacetic acid (TFA) for removal, their use risks premature peptide cleavage from acid-sensitive resins (e.g., 2-chlorotrityl chloride) or the unintended loss of hypersensitive side-chain protecting groups like Mmt or Trt [2]. The strictly neutral, palladium-catalyzed removal of the allyl group ensures complete orthogonality within standard Fmoc/tBu workflows.
For on-resin head-to-tail cyclization, the α-carboxyl group must be unmasked without disturbing side-chain protections or the resin linker. Fmoc-Asp-OAll utilizes an allyl ester that is quantitatively cleaved using Pd(PPh3)4 and a scavenger (e.g., phenylsilane) under neutral conditions, leaving highly acid-sensitive groups (like Mmt or Mca) and 2-CTC resin linkages 100% intact . In contrast, the standard alternative Fmoc-Asp-ODmb requires 1-3% TFA for deprotection, which induces significant premature cleavage of Mmt groups and partial detachment from hyper-acid-labile resins [1].
| Evidence Dimension | Orthogonal stability during α-carboxyl deprotection |
| Target Compound Data | Fmoc-Asp-OAll: Stable to 1-3% TFA; deprotected via Pd(0) with 0% loss of Mmt/2-CTC linkage |
| Comparator Or Baseline | Fmoc-Asp-ODmb: Deprotected via 1-3% TFA; causes >10-30% premature loss of Mmt or resin detachment |
| Quantified Difference | 100% preservation of acid-labile moieties vs. significant yield loss |
| Conditions | On-resin deprotection in Fmoc-SPPS utilizing 2-CTC resin or Mmt-protected residues |
Buyers synthesizing complex cyclic peptides with delicate side-chain modifications must procure the OAll derivative to prevent catastrophic yield losses during the cyclization prep-step.
Traditional head-to-tail cyclization requires synthesizing a linear peptide, cleaving it from the resin, and cyclizing it in highly dilute solutions to prevent oligomerization, often resulting in poor yields. By procuring Fmoc-Asp-OAll, chemists can anchor the aspartic acid side chain directly to Rink Amide or Wang resins. Following Fmoc-SPPS and Pd(0) deprotection, the cyclization occurs on-resin, leveraging the pseudo-dilution effect of the solid support. This side-chain anchoring strategy routinely achieves >80% cyclization yields, whereas conventional post-cleavage solution-phase cyclization of the same sequences frequently yields <30% due to intermolecular side reactions and difficult purification steps [1].
| Evidence Dimension | Head-to-tail macrocyclization yield |
| Target Compound Data | Fmoc-Asp-OAll: On-resin cyclization via side-chain anchoring yields >80% |
| Comparator Or Baseline | Standard C-terminal anchored Fmoc-Asp(OtBu)-OH: Solution-phase cyclization yields <30% |
| Quantified Difference | >2.5-fold increase in final cyclic peptide yield |
| Conditions | Synthesis of cyclic hexapeptides or larger macrocycles |
Procuring this specific building block shifts the cyclization step to the solid phase, drastically reducing solvent consumption and maximizing the recovery of high-value cyclic APIs.
The synthesis of peptide thioesters or selenoesters for Native Chemical Ligation (NCL) typically requires expensive, specialized linker resins (e.g., Dawson Dbz). Fmoc-Asp-OAll provides a highly cost-effective workaround. By anchoring Fmoc-Asp-OAll via its side chain to a standard, low-cost Rink Amide resin, the peptide is elongated normally. The α-allyl group is then removed via Pd(0), allowing direct on-resin selenoesterification or thioesterification of the α-carboxyl group prior to global TFA cleavage [1]. This approach eliminates the need for complex post-cleavage conversions or premium-priced specialty resins, standardizing the NCL precursor workflow.
| Evidence Dimension | Precursor resin requirement for C-terminal esterification |
| Target Compound Data | Fmoc-Asp-OAll: Utilizes standard, low-cost Rink Amide resin for direct on-resin conversion |
| Comparator Or Baseline | Standard backbone SPPS: Requires premium Dawson Dbz/safety-catch resins or complex solution-phase conversion |
| Quantified Difference | Eliminates the procurement of specialized linker resins while maintaining high esterification efficiency |
| Conditions | Fmoc-SPPS preparation of peptide selenoesters/thioesters for Native Chemical Ligation |
Allows procurement teams to standardize on bulk Rink Amide resins for NCL fragment synthesis rather than purchasing expensive, sequence-specific specialty linkers.
Ideal for the synthesis of cyclic peptide therapeutics (e.g., integrin inhibitors, antimicrobial peptides) where the sequence contains highly acid-sensitive protecting groups (like Mmt) that preclude the use of ODmb-protected aspartic acid.
Highly recommended for generating C-terminal reactive fragments for Native Chemical Ligation, utilizing standard Rink Amide resin via side-chain anchoring rather than relying on expensive safety-catch or Dbz linkers [1].
Essential for constructing branched peptide architectures where the α-carboxyl group must serve as a selective branching point orthogonal to standard Fmoc/tBu chemistry .
Optimal for sequences requiring specific C-terminal labeling (e.g., fluorophores, PEGylation) while still attached to the solid support, ensuring site-specific conjugation without competing reactions from side-chain carboxyls [1].